molecular formula C7H6BrN5 B155878 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine CAS No. 380380-64-3

5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine

Cat. No.: B155878
CAS No.: 380380-64-3
M. Wt: 240.06 g/mol
InChI Key: JANKGNBDRWYWSN-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is a chemical compound with the molecular formula C7H6BrN5. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 2-methyl-2H-tetrazol-5-yl group at the 2-position.

Mechanism of Action

Target of Action

It is known to be an intermediate in synthesizingTedizolid , a known antibacterial drug .

Mode of Action

As an intermediate in the synthesis of tedizolid , it may contribute to the antibacterial properties of the final compound.

Biochemical Pathways

Given its role in the synthesis of tedizolid , it may be involved in pathways related to bacterial protein synthesis inhibition, which is the known mechanism of action of Tedizolid.

Result of Action

As an intermediate in the synthesis of tedizolid , it may contribute to the antibacterial effects of the final compound.

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the synthesis of Tedizolid-d3 , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of this drug

Cellular Effects

As an intermediate in the synthesis of Tedizolid-d3 , it may influence cell function indirectly through its role in the production of this drug. Tedizolid is known to have effects on cell signaling pathways, gene expression, and cellular metabolism , so it is possible that 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine could have similar effects.

Molecular Mechanism

As an intermediate in the synthesis of Tedizolid-d3 , it may exert its effects at the molecular level through its role in the production of this drug. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine typically involves the reaction of 5-bromo-2-pyridinecarbonitrile with sodium azide and a methylating agent. The reaction proceeds under controlled conditions to ensure the formation of the tetrazole ring. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-2-(2-methyl-2H-tetrazol-5-yl)pyridine derivative .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-bromo-2-(2-methyltetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANKGNBDRWYWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634149
Record name 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380380-64-3
Record name 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 380380-64-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10.5 g of 2-(tetrazol-5-yl)-5-bromopyridine prepared in the Preparation example 6 was dissolved in 100 ml of dimethylformamide. And then 6.5 g of sodium hydroxide was added to the solution and 9.3 g of iodomethane was slowly added to the solution at the temperature of 0° C. The solution was stirred for 6 hours at room temperature, added with water, extracted with ethyl acetate. And then the organic layer was washed with brine, dehydrated, filtrated, concentrated in vacuo and purified by column chromatography to obtain 4 g of 2-(1-methyltetrazol-5-yl)-5-bromopyridine and 5 g of 2-(2-methyltetrazol-5-yl)-5-bromopyridine.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine?

A1: Understanding the crystal structure of a molecule is crucial for comprehending its physical and chemical properties. Researchers have successfully determined the crystal structure of this compound using X-ray diffraction. [] This revealed that the compound crystallizes in the triclinic crystal system with the space group P1̄. [] Such structural information is valuable for predicting molecular interactions and designing further chemical modifications.

Q2: How is this compound utilized in organic synthesis?

A2: this compound serves as a valuable building block in organic synthesis. One notable application is its role in the synthesis of Tedizolid, an antibiotic used to treat bacterial infections. [] Researchers employed a Suzuki coupling reaction, utilizing this compound and a chiral oxazolidinone derivative, to efficiently synthesize Tedizolid in high yield. [] This synthetic route highlights the compound's versatility in constructing complex molecules with pharmaceutical relevance.

Q3: What are the advantages of using this compound in the synthesis of Tedizolid?

A3: The use of this compound in the synthesis of Tedizolid presents several advantages. Firstly, the Suzuki coupling reaction employed is highly efficient and proceeds under relatively mild conditions, allowing for a good overall yield. [] Secondly, the reaction exhibits high selectivity, leading predominantly to the desired product with minimal side products. [] These factors make this synthetic route a practical and commercially viable approach for producing Tedizolid.

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